![molecular formula C6H8O4 B075341 trans-Cyclobutane-1,2-dicarboxylic acid CAS No. 1124-13-6](/img/structure/B75341.png)
trans-Cyclobutane-1,2-dicarboxylic acid
Overview
Description
Trans-Cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H8O4 . It is a cycloalkane compound consisting of four carbon atoms connected in a ring and two carboxyl groups with a trans-configuration . It appears as a white crystalline solid .
Synthesis Analysis
Trans-Cyclobutane-1,2-dicarboxylic acid is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride . This synthesis is a simple and efficient process that requires mild conditions and readily available reagents .Molecular Structure Analysis
The molecular structure of trans-Cyclobutane-1,2-dicarboxylic acid consists of a cyclobutane ring with two carboxyl groups attached in a trans-configuration . The molecular weight of this compound is 144.13 g/mol .Chemical Reactions Analysis
The cis/trans mixture of 1,2-cyclobutanedicarboxylic acid undergoes a quantitative isomerization in 12N HCl to the trans-diacid . The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .Physical And Chemical Properties Analysis
Trans-Cyclobutane-1,2-dicarboxylic acid is a solid with a density of 1.407 . It has a melting point of 125-131 °C and a boiling point of 397.8°C at 760 mmHg . The refractive index of this compound is 1.633 .Scientific Research Applications
Polymer Production
Trans-cyclobutane-1,2-dicarboxylic acid is widely used in the production of polymers . It serves as an intermediate in the synthesis of polymers, especially when a monomer with two carboxyl groups is required .
Pharmaceutical Applications
This compound is a key component of several pharmaceuticals . For instance, it is used in the production of metformin, a medication used to treat diabetes .
Industrial Applications
Due to its usefulness and versatility, trans-cyclobutane-1,2-dicarboxylic acid is produced on a large scale . It is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride .
Conformational Analysis
The unique structure and characteristics of trans-cyclobutane-1,2-dicarboxylic acid make it an attractive molecule for researchers interested in exploring cyclic compounds . It has been used in various studies related to conformational analysis .
Reactivity Studies
Trans-cyclobutane-1,2-dicarboxylic acid has also been used in studies related to reactivity . Its unique structure allows researchers to explore how it interacts with other compounds and the environment .
Thermodynamics Research
This compound has been used in various studies related to thermodynamics . Researchers are interested in understanding the energy changes associated with the reactions involving trans-cyclobutane-1,2-dicarboxylic acid .
Safety and Hazards
Trans-Cyclobutane-1,2-dicarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Trans-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .
Mode of Action
It is known that the interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .
Biochemical Pathways
It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Action Environment
It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, suggesting that temperature could be a significant environmental factor influencing its action .
properties
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031207 | |
Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclobutane-1,2-dicarboxylic acid | |
CAS RN |
1124-13-6 | |
Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclobutane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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